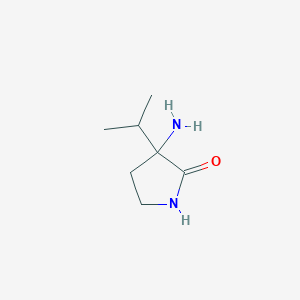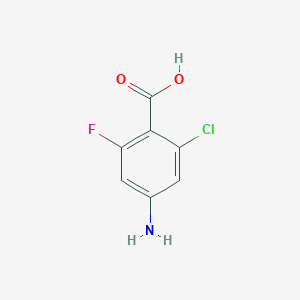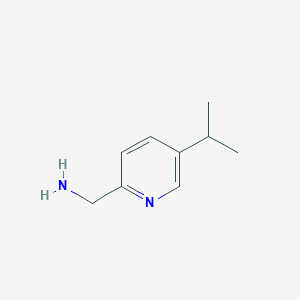![molecular formula C10H19ClN2O4 B13511793 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is a heterocyclic compound that belongs to the morpholine family. It is known for its unique structural features, which include a morpholine ring and a propanoic acid moiety. This compound is often used in biochemical research due to its ability to form hydrogen bonds and its potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Attachment of the Propanoic Acid Moiety: The morpholine ring is then reacted with acrylonitrile to form a nitrile intermediate. This intermediate is subsequently hydrolyzed to yield the corresponding carboxylic acid.
Formation of the Final Compound: The carboxylic acid is then reacted with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide, to form the final product. The hydrochloride salt is obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the propanoic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups attached to the morpholine ring or propanoic acid moiety.
Wissenschaftliche Forschungsanwendungen
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Morpholin-4-yl-propionic acid hydrochloride: Similar structure but lacks the oxopropyl group.
4-Morpholinobutyric acid hydrochloride: Contains a butyric acid moiety instead of propanoic acid.
N-(3-Morpholinopropyl)acetamide hydrochloride: Features an acetamide group instead of the oxopropyl group.
Uniqueness
3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride is unique due to its specific combination of the morpholine ring and the oxopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H19ClN2O4 |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
3-[(3-morpholin-4-yl-3-oxopropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c13-9(12-5-7-16-8-6-12)1-3-11-4-2-10(14)15;/h11H,1-8H2,(H,14,15);1H |
InChI-Schlüssel |
VUFAFJQUQNYEME-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCNCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)

![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)


![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)




